molecular formula C10H13F3N2O2S B2780618 Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 135026-49-2

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2780618
CAS No.: 135026-49-2
M. Wt: 282.28
InChI Key: GGMAUVCLTOVVCM-UHFFFAOYSA-N
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Description

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst such as copper or silver salts.

    Esterification: The carboxylic acid group on the thiazole ring is esterified with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

    Amination: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the trifluoromethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other thiazole derivatives with different substituents, such as methyl, ethyl, or phenyl groups.

Properties

IUPAC Name

ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S/c1-4-17-8(16)6-7(10(11,12)13)15-9(18-6)14-5(2)3/h5H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMAUVCLTOVVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By the procedure of Example 39, a stirred mixture of 10 ml acetonitrile, 2.28 g (38.6 mmol) of iso-propylamine, and 5 g (19.3 mmol) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate (prepared as described in U.S. Pat. No. 4,199,506), was heated at reflux for 16 hours. The product was separated and then recrystallized in hexane to yield 2.30 g of a beige solid product (m.p.=94°-97° C.) identified in Table 1.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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